molecular formula C10H8F4N2O2 B8333191 2-(Aminomethyl)-5-fluorobenzonitrile trifluoroacetic acid salt

2-(Aminomethyl)-5-fluorobenzonitrile trifluoroacetic acid salt

Cat. No.: B8333191
M. Wt: 264.18 g/mol
InChI Key: USKZGDNSLFTINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-fluorobenzonitrile trifluoroacetic acid salt is a useful research compound. Its molecular formula is C10H8F4N2O2 and its molecular weight is 264.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F4N2O2

Molecular Weight

264.18 g/mol

IUPAC Name

2-(aminomethyl)-5-fluorobenzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H7FN2.C2HF3O2/c9-8-2-1-6(4-10)7(3-8)5-11;3-2(4,5)1(6)7/h1-3H,4,10H2;(H,6,7)

InChI Key

USKZGDNSLFTINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round-bottom flask was charged with intermediate 106, tert-butyl 2-cyano-4-fluorobenzylcarbamate, (1.9 g, 7.591 mmol) then treated with trifluoroacetic acid (20 ml) at room temperature. After 1 h, the reaction mixture was concentrated to give a yellow oil which was dissolved in CHCl3 and re-concentrated to afford the title compound (2.01 g, 100% yield) as a pale yellow solid. LCMS (M+H) calcd for C8H8FN2: 151.07; found: 151.08.
[Compound]
Name
intermediate 106
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 2-cyano-4-fluorobenzylcarbamate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with tert-butyl 2-cyano-4-fluorobenzylcarbamate, (1.9 g, 7.591 mmol) then treated with trifluoroacetic acid (20 ml) at room temperature. After 1 h, the reaction mixture was concentrated to give a yellow oil which was dissolved in CHCl3 and re-concentrated to afford the title compound (2.01 g, 100% yield) as a pale yellow solid. LCMS (M+H) calcd for C8H8FN2: 151.07; found: 151.08.
Name
tert-butyl 2-cyano-4-fluorobenzylcarbamate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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